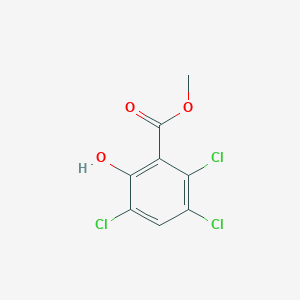

Methyl 2,3,5-trichloro-6-hydroxybenzoate

Description

Properties

IUPAC Name |

methyl 2,3,5-trichloro-6-hydroxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl3O3/c1-14-8(13)5-6(11)3(9)2-4(10)7(5)12/h2,12H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFKRDBIRHHPUOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC(=C1Cl)Cl)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2,3,5-trichloro-6-hydroxybenzoate typically involves the esterification of 2,3,5-trichloro-6-hydroxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same esterification reaction, but with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3,5-trichloro-6-hydroxybenzoate undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium hydroxide (KOH) are used for substitution reactions.

Major Products

Oxidation: The major products are ketones or aldehydes.

Reduction: The major product is the corresponding alcohol.

Substitution: The major products depend on the nucleophile used but typically include substituted benzoates.

Scientific Research Applications

Methyl 2,3,5-trichloro-6-hydroxybenzoate is used in various scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.

Biology: It is used in biochemical assays and studies involving enzyme inhibition.

Mechanism of Action

The mechanism of action of methyl 2,3,5-trichloro-6-hydroxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Methyl 3-hydroxybenzoate: Similar in structure but lacks the chlorine atoms, making it less reactive in certain chemical reactions.

Methyl 2,4,6-trichlorobenzoate: Similar in structure but lacks the hydroxyl group, affecting its reactivity and applications.

Uniqueness

Methyl 2,3,5-trichloro-6-hydroxybenzoate is unique due to the presence of both chlorine atoms and a hydroxyl group, which confer distinct chemical properties and reactivity. This makes it particularly useful in specific biochemical and industrial applications .

Biological Activity

Methyl 2,3,5-trichloro-6-hydroxybenzoate is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in various fields, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of three chlorine atoms and a hydroxyl group attached to a benzoate structure. This unique configuration contributes to its reactivity and biological activity.

The biological activity of this compound primarily involves enzyme inhibition. The compound can interact with specific molecular targets such as enzymes or receptors, inhibiting their activity by binding to the active site or altering their conformation. This mechanism is crucial for its applications in biochemical assays and studies related to enzyme inhibition .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness particularly against Gram-positive bacteria.

Table 1: Antimicrobial Activity Against Various Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 62.5 µg/mL |

| Escherichia coli | 78.12 µg/mL |

| Enterococcus faecalis | 62.5 µg/mL |

The compound's ability to inhibit bacterial growth makes it a candidate for further development in antimicrobial therapies .

Antiproliferative Effects

In addition to its antimicrobial properties, this compound has shown antiproliferative effects on cancer cell lines. Studies have indicated that it can inhibit the proliferation of HeLa cells with an IC50 value of approximately 226 µg/mL.

Table 2: Antiproliferative Activity Against Cancer Cell Lines

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 226 |

| A549 | 242.52 |

These findings suggest potential applications in cancer treatment and warrant further investigation into its mechanisms of action against tumor cells .

Study on Antimicrobial Properties

A study published in Phytochemical Analysis evaluated the antimicrobial activity of various plant extracts and included this compound as a reference compound. The results demonstrated that this compound had potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as an effective antimicrobial agent .

In Silico Studies

In silico studies have been conducted to explore the interactions of this compound with bacterial proteins involved in resistance mechanisms. These studies suggest that the compound may interfere with the accessory gene regulator protein A (AgrA) in Staphylococcus aureus, providing insights into its mode of action at the molecular level .

Biochemical Research

This compound is widely used in biochemical assays due to its enzyme inhibition properties. It serves as a valuable reagent in organic synthesis and as a starting material for synthesizing more complex molecules .

Industrial Applications

In industrial settings, this compound is utilized in the production of specialty chemicals and as an intermediate in synthesizing other compounds. Its unique chemical properties make it suitable for various applications across different industries .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.